molecular formula C7H7AgO3 B8022808 Silver benzoate hydrate

Silver benzoate hydrate

Cat. No.: B8022808
M. Wt: 247.00 g/mol
InChI Key: WGMCFVFQWOTPBS-UHFFFAOYSA-M
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Description

Silver benzoate hydrate is an organometallic compound with the chemical formula C7H5AgO2·xH2O. It is a white to cream or gray powder that is sensitive to light. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver benzoate hydrate can be synthesized by reacting silver nitrate with sodium benzoate. The reaction is as follows:

AgNO3+C7H5COONaC7H5COOAg+NaNO3\text{AgNO}_3 + \text{C}_7\text{H}_5\text{COONa} \rightarrow \text{C}_7\text{H}_5\text{COOAg} \downarrow + \text{NaNO}_3 AgNO3​+C7​H5​COONa→C7​H5​COOAg↓+NaNO3​

In this reaction, an equimolar amount of silver nitrate solution is mixed with sodium benzoate solution, resulting in the precipitation of silver benzoate. The precipitate is then washed with water and dried in a vacuum desiccator .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by filtration, washing, and drying steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Silver benzoate hydrate undergoes various types of chemical reactions, including:

    Oxidation: Silver benzoate can be oxidized to form benzoic acid and silver oxide.

    Reduction: It can be reduced to metallic silver and benzoic acid.

    Substitution: Silver benzoate can participate in substitution reactions, such as the Hunsdiecker reaction, where it reacts with bromine to form bromobenzene.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: The Hunsdiecker reaction involves bromine in carbon tetrachloride under reflux conditions.

Major Products:

    Oxidation: Benzoic acid and silver oxide.

    Reduction: Metallic silver and benzoic acid.

    Substitution: Bromobenzene.

Scientific Research Applications

Silver benzoate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silver benzoate hydrate primarily involves its catalytic properties. In catalytic reactions, silver benzoate facilitates the conversion of reactants to products by providing an alternative reaction pathway with a lower activation energy. The silver ion (Ag+) plays a crucial role in these reactions by interacting with the reactants and stabilizing transition states.

Comparison with Similar Compounds

Silver benzoate hydrate can be compared with other silver carboxylates, such as:

  • Silver acetate
  • Silver citrate hydrate
  • Silver trifluoroacetate
  • Silver lactate
  • Silver acetylacetonate

Uniqueness: this compound is unique due to its specific catalytic properties and its ability to participate in a wide range of chemical reactions. Its light sensitivity and specific reactivity with certain reagents make it distinct from other silver carboxylates .

Properties

IUPAC Name

silver;benzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Ag.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCFVFQWOTPBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].O.[Ag+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7AgO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver benzoate hydrate
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Silver benzoate hydrate
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Silver benzoate hydrate
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Silver benzoate hydrate
Reactant of Route 6
Silver benzoate hydrate

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